tert-butyl 3-(5-bromo-2-formylphenoxy)azetidine-1-carboxylate

Description

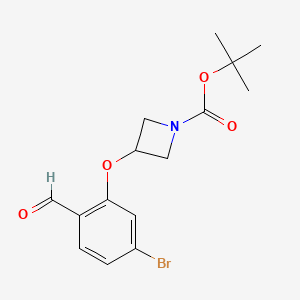

tert-butyl 3-(5-bromo-2-formylphenoxy)azetidine-1-carboxylate (CAS: 1227466-99-0) is a brominated aromatic compound featuring an azetidine ring and a tert-butyl carbamate protective group. The molecule consists of a phenoxy substituent with a bromine atom at the 5-position and a formyl group at the 2-position, linked to the azetidine ring. The tert-butyloxycarbonyl (Boc) group at the azetidine nitrogen enhances stability during synthetic processes, making it a versatile intermediate in medicinal chemistry and drug discovery .

Key structural attributes:

- Molecular formula: Likely C₁₅H₁₈BrNO₄ (based on analogs in –11).

- Functional groups: Bromo (electron-withdrawing), formyl (reactive aldehyde), and Boc-protected azetidine (rigid four-membered ring).

- Applications: Serves as a building block for pharmaceuticals, particularly in coupling reactions (e.g., Suzuki-Miyaura cross-coupling via the bromo group) or nucleophilic additions (via the formyl group) .

Properties

IUPAC Name |

tert-butyl 3-(5-bromo-2-formylphenoxy)azetidine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H18BrNO4/c1-15(2,3)21-14(19)17-7-12(8-17)20-13-6-11(16)5-4-10(13)9-18/h4-6,9,12H,7-8H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WZNNBSYWXFSGEX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CC(C1)OC2=C(C=CC(=C2)Br)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H18BrNO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

356.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 3-(5-bromo-2-formylphenoxy)azetidine-1-carboxylate typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes:

Formylation: The addition of a formyl group to the brominated phenoxy compound.

Azetidine Ring Formation: Cyclization to form the azetidine ring.

Esterification: Introduction of the tert-butyl ester group.

Industrial Production Methods

Industrial production methods for this compound may involve optimized reaction conditions, such as controlled temperatures, pressures, and the use of catalysts to enhance yield and purity. Large-scale synthesis may also employ continuous flow reactors and automated systems to ensure consistency and efficiency.

Chemical Reactions Analysis

Types of Reactions

tert-butyl 3-(5-bromo-2-formylphenoxy)azetidine-1-carboxylate can undergo various chemical reactions, including:

Oxidation: Conversion of the formyl group to a carboxylic acid.

Reduction: Reduction of the formyl group to an alcohol.

Substitution: Replacement of the bromine atom with other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.

Substitution: Nucleophiles like amines or thiols can be used to replace the bromine atom.

Major Products Formed

Oxidation: 3-(5-Bromo-2-carboxy-phenoxy)-azetidine-1-carboxylic acid tert-butyl ester.

Reduction: 3-(5-Bromo-2-hydroxy-phenoxy)-azetidine-1-carboxylic acid tert-butyl ester.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

tert-butyl 3-(5-bromo-2-formylphenoxy)azetidine-1-carboxylate has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential as a biochemical probe or inhibitor.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of tert-butyl 3-(5-bromo-2-formylphenoxy)azetidine-1-carboxylate depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity and affecting cellular pathways. The brominated phenoxy group and azetidine ring are key structural features that contribute to its biological activity.

Comparison with Similar Compounds

Analysis :

- Electronic effects: The formyl group in the target compound enhances electrophilicity compared to amino or hydroxymethyl analogs, enabling Schiff base formation or nucleophilic additions.

- Steric effects: The bulky phenoxy substituent may reduce conformational flexibility compared to smaller groups like hydroxymethyl.

Brominated Analogs

Analysis :

- Reactivity : Bromine on aromatic vs. aliphatic chains dictates reaction pathways. The target compound’s aromatic bromine is ideal for Suzuki-Miyaura couplings, while the ethyl-bromo analog (CAS 1420859-80-8) is better suited for nucleophilic substitutions .

- Biological activity : Brominated pyridine derivatives (e.g., CAS 870761-78-7) may exhibit enhanced binding to enzymatic pockets due to heterocyclic aromaticity .

Fluorinated Derivatives

Analysis :

Key findings :

- The target compound’s higher logP (~3.2) suggests better membrane permeability than amino-substituted analogs.

- Brominated aliphatic derivatives (e.g., CAS 1420859-80-8) pose greater inhalation and skin irritation risks .

Biological Activity

Tert-butyl 3-(5-bromo-2-formylphenoxy)azetidine-1-carboxylate is a synthetic compound with a unique molecular structure that has garnered interest in medicinal chemistry. This article explores its biological activity, focusing on its potential applications in drug development, enzyme inhibition, and therapeutic effects against various diseases.

- Molecular Formula : C15H18BrNO3

- Molecular Weight : 340.21 g/mol

- CAS Number : 1398609-80-7

The biological activity of this compound is primarily attributed to its structural components, which allow for interaction with specific biological targets. The azetidine ring contributes to the compound's rigidity, while the presence of the bromophenyl moiety enhances its reactivity and binding affinity to enzymes and receptors.

Biological Activity Overview

Research indicates that this compound exhibits several significant biological activities:

- Enzyme Inhibition : The compound has been shown to inhibit specific enzymes involved in metabolic pathways, potentially leading to therapeutic effects in various diseases.

- Anticancer Properties : In vitro studies have demonstrated that this compound can induce apoptosis in cancer cell lines. This is evidenced by decreased cell viability and increased markers of apoptosis such as caspase activation.

Comparative Analysis of Similar Compounds

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| Tert-butyl 3-(4-bromophenyl)azetidine-1-carboxylate | C14H18BrN2O2 | Lacks formyl group; primarily used in organic synthesis |

| Tert-butyl 3-aminoazetidine-1-carboxylate | C14H19BrN2O2 | Contains amino functionality; different substituents |

| Tert-butyl 3-(5-chlorophenoxy)azetidine-1-carboxylate | C15H18ClNO3 | Chlorine substitution alters reactivity |

Research Findings and Case Studies

Recent studies have employed various techniques to evaluate the biological activity of this compound:

- Molecular Docking Studies : These studies indicated strong interactions between the compound and target enzymes, suggesting potential as a selective inhibitor. For example, docking simulations revealed binding affinities comparable to established inhibitors.

- Cell-Based Assays : In vitro evaluations showed that the compound exhibits cytotoxic effects against certain cancer cell lines. The IC50 values indicated effective inhibition at sub-micromolar concentrations, demonstrating its potential as an anticancer agent.

- Flow Cytometry Analysis : This method revealed that the compound induces apoptosis in cancer cells through mechanisms involving p53 activation and modulation of the caspase pathway. This suggests a targeted approach to cancer treatment.

- Antimicrobial Activity : Preliminary studies have also explored the antimicrobial properties of this compound, showing effectiveness against various bacterial strains, which positions it as a candidate for further development in infectious disease treatment.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.